Pivcephalexin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La céfalexine pivoxil est un promédicament de la céfalexine, un antibiotique céphalosporine de première génération. Elle est utilisée pour traiter diverses infections bactériennes en inhibant la synthèse de la paroi cellulaire bactérienne. Ce composé est particulièrement efficace contre les bactéries Gram-positives et certaines bactéries Gram-négatives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la céfalexine pivoxil implique plusieurs étapesLes conditions de réaction impliquent généralement l'utilisation de solvants, d'acides et de bases pour faciliter la formation de l'ester souhaité .

Méthodes de production industrielle

La production industrielle de la céfalexine pivoxil implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus comprend la préparation d'intermédiaires, suivie d'étapes d'estérification et de purification pour obtenir le produit final. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions

La céfalexine pivoxil subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le groupe ester pivoxyl est hydrolysé pour libérer la céfalexine active.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité.

Substitution : Divers substituants peuvent être introduits dans le noyau céphème pour modifier ses propriétés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir que la réaction souhaitée se produit efficacement .

Principaux produits formés

Le principal produit formé par l'hydrolyse de la céfalexine pivoxil est la céfalexine, l'antibiotique actif. D'autres réactions peuvent produire divers dérivés aux propriétés antibactériennes modifiées .

Applications de recherche scientifique

La céfalexine pivoxil a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier l'hydrolyse des esters et d'autres réactions chimiques.

Biologie : Étudiée pour ses effets sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.

Médecine : Utilisée pour traiter les infections bactériennes, en particulier celles causées par des bactéries Gram-positives.

Industrie : Employée dans le développement de nouveaux antibiotiques et comme étalon de référence dans le contrôle de la qualité

Mécanisme d'action

La céfalexine pivoxil exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition empêche la formation d'une paroi cellulaire fonctionnelle, ce qui conduit à la lyse et à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Urinary Tract Infections (UTIs)

Pivcephalexin has been shown to be effective in treating uncomplicated UTIs. A study comparing pivmecillinam and cephalexin indicated that both treatments yielded similar clinical cure rates (95.3% for pivmecillinam vs. 93.6% for cephalexin) in patients with bacteriologically confirmed UTIs . The eradication rate for Escherichia coli was notably higher with pivmecillinam (90.1%) compared to cephalexin (80.6%) during this study.

Skin and Soft Tissue Infections

In a randomized double-blind trial involving outpatient subjects with skin abscesses, this compound was compared to placebo. The study reported a clinical cure rate of 84.1% in the cephalexin group . This highlights its efficacy in treating skin infections caused by Staphylococcus aureus, including methicillin-resistant strains.

Respiratory Tract Infections

This compound is also utilized in treating respiratory infections, particularly those caused by streptococcal species. Its mechanism of action allows it to effectively disrupt the bacterial cell wall synthesis, leading to cell lysis and death .

Pharmacokinetics

- Absorption : Rapidly absorbed with or without food.

- Peak Plasma Concentration : Achieved within 1 hour.

- Distribution : Widely distributed throughout body fluids.

- Excretion : Approximately 90% excreted unchanged in urine, making it particularly effective for urinary tract infections .

Case Study 1: Treatment of Uncomplicated Cystitis

A clinical trial involving 216 patients demonstrated that a 3-day course of pivmecillinam was as effective as a 7-day course of cephalexin for treating uncomplicated cystitis, showcasing this compound's potential as a shorter treatment option .

Case Study 2: Efficacy Against MRSA

In a study focusing on skin and soft tissue infections, the effectiveness of this compound against methicillin-resistant Staphylococcus aureus was evaluated. The results indicated that while clinical cures were achieved, the emergence of resistance necessitated careful consideration of treatment protocols .

Comparative Efficacy Table

| Infection Type | This compound Cure Rate | Cephalexin Cure Rate | Notes |

|---|---|---|---|

| Uncomplicated UTI | 95.3% | 93.6% | Higher eradication rate for E. coli |

| Skin Abscesses | 84.1% | N/A | Effective against MRSA |

| Respiratory Infections | N/A | N/A | Effective against streptococci |

Mécanisme D'action

Cefalexin pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Composés similaires

Céfditoren pivoxil : Un autre antibiotique céphalosporine avec un mécanisme d'action similaire mais un spectre d'activité plus large.

Céfuroxime axétil : Une céphalosporine de deuxième génération avec une activité accrue contre les bactéries Gram-négatives.

Céfadroxil : Une céphalosporine de première génération similaire à la céfalexine mais avec une demi-vie plus longue.

Unicité

La céfalexine pivoxil est unique en son genre en raison de son groupe ester spécifique, qui améliore sa biodisponibilité orale par rapport à d'autres céphalosporines. Cette modification permet une absorption et une délivrance plus efficaces de l'antibiotique actif, la céfalexine .

Activité Biologique

Pivcephalexin, a pivalate-conjugated derivative of cephalexin, exhibits notable biological activity primarily as an antibiotic. This article explores its pharmacodynamics, antimicrobial efficacy, and clinical applications based on diverse research findings.

This compound operates similarly to other cephalosporins by inhibiting bacterial cell wall synthesis. It achieves this through the following actions:

- Inhibition of Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.

- Bactericidal Effect : The compound is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.

Antimicrobial Spectrum

The antimicrobial activity of this compound has been evaluated against various bacterial strains. The following table summarizes its efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Streptococcus pneumoniae | 3.1 |

| Staphylococcus aureus (MSSA) | 6.3 (88% inhibition) |

| Escherichia coli | 12.5 (80% inhibition) |

| Klebsiella pneumoniae | 12.5 (72% inhibition) |

| Proteus mirabilis | 12.5 (56% inhibition) |

| Pseudomonas aeruginosa | Resistant |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates efficient absorption and distribution:

- Absorption : Well absorbed from the gastrointestinal tract with nearly 100% bioavailability.

- Peak Serum Concentration : Achieved approximately 7.7 µg/mL after a 250 mg dose and 12.3 µg/mL after a 500 mg dose.

- Excretion : Over 90% of the administered dose is excreted unchanged in urine within six hours, indicating minimal metabolism.

Clinical Efficacy

Recent studies have compared this compound with traditional cephalexin in treating urinary tract infections (UTIs). A notable study involving 216 patients demonstrated:

- Clinical Cure Rates : 95.3% for this compound versus 93.6% for cephalexin.

- Bacteriological Success : 89.7% for this compound compared to 81.7% for cephalexin, particularly highlighting the eradication rates for E. coli at 90.1% for this compound and 80.6% for cephalexin .

Case Studies

A randomized double-blind trial assessed the effectiveness of this compound in outpatient settings:

- Study Design : Patients received either this compound or cephalexin for acute uncomplicated UTIs.

- Outcomes : Both treatments were well tolerated, with no significant adverse effects reported, reinforcing the safety profile of this compound .

Adverse Effects

While generally well tolerated, this compound may cause side effects similar to other beta-lactam antibiotics:

Propriétés

Numéro CAS |

63836-75-9 |

|---|---|

Formule moléculaire |

C22H27N3O6S |

Poids moléculaire |

461.5 g/mol |

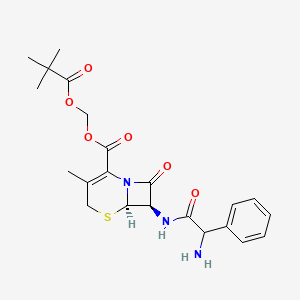

Nom IUPAC |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H27N3O6S/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26)/t14-,15-,19-/m1/s1 |

Clé InChI |

DIGADQKVPFDJSI-SPYBWZPUSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

SMILES isomérique |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

Key on ui other cas no. |

63836-75-9 27726-31-4 |

Synonymes |

cephalexin pivaloxymethyl ester HCl(6R-(6alpha,7beta(R*)))-isomer of pivcephalexin pivalexin pivcephalexin ST 21 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.